2-Hydroxyquinoline-4-carboxylic acid (CAS 15733-89-8), also known as 2-oxo-1,2-dihydroquinoline-4-carboxylic acid or Cinchocaine EP Impurity B, is a bifunctional heterocyclic scaffold widely utilized in pharmaceutical manufacturing and analytical quality control. Featuring a carboxylic acid at the C4 position and a tautomeric hydroxyl/oxo group at the C2 position, it serves as the foundational precursor for synthesizing 2,4-disubstituted quinolines, most notably the local anesthetic cinchocaine (dibucaine) . In industrial procurement, this compound is highly valued for its ambient stability compared to its halogenated downstream derivatives, its precise regioselectivity during activation, and its mandatory role as a pharmacopeial reference standard for API degradation profiling [1].
Substituting 2-Hydroxyquinoline-4-carboxylic acid with related quinolines compromises both synthetic viability and regulatory compliance. Using the unhydroxylated analog, cinchoninic acid, eliminates the critical C2-oxygenation required for downstream nucleophilic displacement (such as the butoxylation step in cinchocaine synthesis), rendering the formation of 2-substituted derivatives impossible without complex, low-yield C-H activation. Conversely, attempting to bypass this compound by directly procuring the downstream intermediate, 2-chloroquinoline-4-carboxylic acid, introduces significant supply chain risks; the chloro-derivative is susceptible to gradual hydrolysis back to the 2-hydroxy form under ambient moisture during long-term storage [1]. Furthermore, for pharmaceutical quality control, only the exact 2-hydroxy compound satisfies the strict European Pharmacopoeia requirements for Cinchocaine Impurity B, making it an irreplaceable standard for batch release [2].
For large-scale synthesis of 2-substituted quinolines, procuring the 2-hydroxy precursor is favored over the 2-chloro intermediate due to shelf-life stability. 2-Chloroquinoline-4-carboxylic acid is prone to moisture-induced hydrolysis, reverting to 2-hydroxyquinoline-4-carboxylic acid over time, which degrades inventory assay [1]. By procuring the 2-hydroxy compound, manufacturers maintain a stable thermodynamic sink that can be quantitatively converted to the 2-chloro intermediate in situ (e.g., using POCl3 at 100°C for 4 hours, yielding >90% conversion) immediately prior to amidation [2].
| Evidence Dimension | Storage stability and hydrolytic degradation risk |
| Target Compound Data | 2-Hydroxyquinoline-4-carboxylic acid: Stable indefinitely under standard dry storage; no hydrolytic degradation. |
| Comparator Or Baseline | 2-Chloroquinoline-4-carboxylic acid: Susceptible to gradual hydrolysis back to the 2-hydroxy form upon moisture exposure. |
| Quantified Difference | Procuring the 2-hydroxy form eliminates moisture-driven assay degradation, while allowing >90% on-demand conversion to the chloro-intermediate. |
| Conditions | Ambient long-term storage vs. in situ POCl3 activation at 100°C. |
Procuring the stable 2-hydroxy precursor prevents costly inventory degradation and ensures reproducible stoichiometry during the initial activation step of API manufacturing.
In pharmaceutical manufacturing, the detection of API degradation is strictly regulated. Cinchocaine (dibucaine) can undergo hydrolysis or over-alkylation during processing, yielding specific byproducts. 2-Hydroxyquinoline-4-carboxylic acid is the exact chemical identity of Cinchocaine EP Impurity B [1]. Generic quinolines like cinchoninic acid cannot be used to calibrate HPLC systems for this purpose, as they do not match the retention time or UV absorption profile of the actual degradation product[2].
| Evidence Dimension | Pharmacopeial Reference Standard Suitability |
| Target Compound Data | 2-Hydroxyquinoline-4-carboxylic acid: 100% compliance as EP Impurity B for Cinchocaine QC. |
| Comparator Or Baseline | Cinchoninic acid: 0% compliance (unrecognized by EP for this assay). |
| Quantified Difference | Absolute regulatory requirement; substitution results in immediate batch rejection during QC validation. |
| Conditions | HPLC method validation for Cinchocaine API batch release. |
Procurement of this specific compound is legally and technically mandatory for laboratories conducting quality control and batch release of cinchocaine.
When building libraries of 2,4-disubstituted quinolines, the starting scaffold must support orthogonal functionalization. 2-Hydroxyquinoline-4-carboxylic acid provides a direct handle for C2-chlorination (via POCl3) while the C4-carboxylic acid can be independently esterified or amidated [1]. In contrast, cinchoninic acid (which lacks the C2-hydroxyl group) cannot undergo direct C2-chlorination under standard conditions, requiring entirely different, lengthier de novo ring synthesis to achieve the same substitution pattern .
| Evidence Dimension | Direct C2-Halogenation Capacity |
| Target Compound Data | 2-Hydroxyquinoline-4-carboxylic acid: Enables >95% regioselective C2-chlorination. |
| Comparator Or Baseline | Cinchoninic acid: 0% capacity for direct C2-chlorination under standard POCl3 conditions. |
| Quantified Difference | Reduces synthetic pathways by multiple steps when targeting 2-alkoxy or 2-amino quinoline-4-carboxamides. |
| Conditions | Standard halogenation using POCl3/SOCl2 in DMF or toluene. |
Selecting the 2-hydroxy scaffold drastically streamlines the synthetic workflow for medicinal chemists targeting the privileged 2-substituted quinoline pharmacophore.
As the primary stable precursor, this compound is essential for the industrial synthesis of cinchocaine. It is first converted to 2-chloroquinoline-4-carbonyl chloride or 2-chloroquinoline-4-carboxylic acid, followed by sequential amidation with N,N-diethylethylenediamine and alkoxylation with sodium butoxide .
Procured directly as Cinchocaine EP Impurity B, it is utilized by analytical laboratories to calibrate HPLC equipment, validate stability-indicating assays, and quantify hydrolytic degradation in commercial batches of cinchocaine hydrochloride [1].
Due to its orthogonal reactivity at the C2 and C4 positions, it is the scaffold of choice for discovering novel anti-inflammatory, antibacterial, and anticancer agents. It allows for rapid diversification into various 2-alkoxy, 2-amino, and 2-aryl quinoline-4-carboxamides via Suzuki coupling or direct nucleophilic displacement[2].
Irritant